Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
Description
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) moiety linked via a ketone-oxygen bridge to a butanoate ester group. Structurally, it comprises:
- A tetralin ring system (5,6,7,8-tetrahydronaphthalene), which imparts partial aromaticity and hydrophobicity.
- A 4-oxobutanoate ester backbone, contributing to its reactivity in nucleophilic acyl substitution or reduction reactions.
Properties
CAS No. |
5333-98-2 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate |
InChI |
InChI=1S/C16H20O3/c1-2-19-16(18)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3 |
InChI Key |
PHAAGPQAOYFUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves esterification of the corresponding carboxylic acid with ethanol. The reaction typically proceeds under acidic conditions, using a strong acid catalyst (such as sulfuric acid). The esterification reaction can be represented as follows:
Carboxylic acid+Ethanol→Ester+Water
Industrial Production::
Chemical Reactions Analysis
Reaction with Hydroxylamine Hydrochloride
Product : Ethyl 2-(hydroxyimino)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (6 ) → Furan-2-one (4 ) via cyclization.
Mechanism :
-
Initial oxime formation at the α-keto position of 2 , followed by elimination of ethanol to form intermediate 7 .
-
Cyclization yields γ-lactone 4 (furan-2-one derivative).
Experimental Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55% | |
| Melting Point | 300°C | |
| IR (ν, cm⁻¹) | 1652–1694 (C=O), 3280 (O–H) | |
| δ 10.96 ppm (oxime proton) |
Hydrazine Hydrate Condensation
Product : 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazide (8 ).
Conditions : Reflux in anhydrous ethanol for 4 hours.
Experimental Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70% | |
| IR (ν, cm⁻¹) | 1604 (C=O), 3380–3150 (NH) | |
| δ 9.88 ppm (NH), 11.45 ppm (NH) |
Condensation with Isatin Derivatives
Product : N'-(5-Substituted-2-oxoindolin-3-ylidene)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbohydrazides (10a–c ).
Conditions : Reflux with isatin derivatives (9a–c ) in ethanol/acetic acid.
Representative Data :
| Compound | R Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 10a | H | 78 | 270–271 |
| 10b | 4-ClC₆H₄ | 76 | 265–267 |
| 10c | 4-BrC₆H₄ | 74 | 260–262 |
Key Spectral Features :
-
IR: 1596–1602 cm⁻¹ (C=O), 3280–3180 cm⁻¹ (NH).
Reactions with Propanehydrazonoyl Chlorides
Product : N'-Aryl-2-(2-(3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-5-carbonyl)hydrazono)propanehydrazonoyl chlorides (12a–c ) → Sulfones (13 ).
Conditions :
-
12a–c : Reflux with propanehydrazonoyl chlorides (11a–c ) in ethanol.
-
13 : Reaction of 12a with sodium benzenesulfinate.
| Compound | R Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 12a | Ph | 72 | 270–271 |
| 12b | 4-ClC₆H₄ | 70 | 268–270 |
| 12c | 4-BrC₆H₄ | 72 | 265–267 |
| 13 | – | 62 | 178–179 |
Key Observations :
Mechanistic Insights
-
Cyclization Pathways : Dominated by keto-enol tautomerism and nucleophilic attack (e.g., furan-2-one formation).
-
Electronic Effects : Electron-withdrawing groups on aryl hydrazonoyl chlorides (11a–c ) reduce reaction yields due to steric hindrance .
Analytical Validation
-
Chromatography : Silica gel (hexane/ethyl acetate) for purification.
-
Spectroscopy : confirms tetrahydronaphthalene integration (δ 23.0–29.6 ppm for CH₂ groups) .
Comparative Reaction Yields
| Reaction Type | Average Yield (%) |
|---|---|
| Cyclization (Furan-2-one) | 55 |
| Pyrazole Formation | 70 |
| Hydrazonoyl Chloride Condensation | 72 |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate has been investigated for its biological activities, particularly as a precursor in the synthesis of pharmacologically active compounds.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study on related naphthalene derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Analogous compounds have shown promise in reducing inflammation markers in vitro and in vivo. For instance, a study highlighted the effectiveness of naphthalene derivatives in inhibiting pro-inflammatory cytokines in animal models . This suggests that this compound may also possess similar properties.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the formation of more complex molecules.
Synthesis of Naphthalene Derivatives
The compound can be utilized to synthesize various naphthalene derivatives through reactions such as alkylation and acylation. These derivatives can then be explored for their own unique biological activities or used in material science applications .
Functionalization Reactions
Functionalization of this compound can lead to the development of novel compounds with enhanced properties. For example:
- Hydroxylation : Introducing hydroxyl groups can improve solubility and bioavailability.
- Halogenation : Halogenated derivatives often exhibit increased reactivity and potential biological activity.
Case Studies
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate with two structurally related compounds from the provided evidence. Key differences in substituents, functional groups, and properties are highlighted.
Data Table: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Stability The tetralin group in the target compound and enhances hydrophobicity compared to the 2,4,6-trimethylphenyl group in , which is bulkier but less π-conjugated.
Functional Group Influence
- The ester group (target compound and ) is more electrophilic than the carboxylate ion in , making it susceptible to hydrolysis or transesterification.
- The ketone in all three compounds enables reactions such as Grignard additions or reductions, though steric hindrance from substituents (e.g., tetralin vs. trimethylphenyl) may modulate reactivity .
Safety and Regulatory Status
- has a validated Safety Data Sheet (SDS) under GHS Revision 8, with first-aid measures for inhalation exposure, indicating established industrial handling protocols .
- is flagged as "unverified," suggesting insufficient experimental validation of its properties or hazards .
Critical Analysis of Contradictions and Limitations
- Data Gaps : The target compound lacks explicit experimental data in the provided evidence, necessitating reliance on analog-based inferences.
- Verification Status : ’s unvalidated status contrasts with ’s regulatory documentation, underscoring the need for caution when extrapolating properties from unverified sources .
Biological Activity
Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate (CAS No. 5333-98-2) is an organic compound characterized by its unique structure that combines a naphthalene moiety with a butanoate ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C16H20O3. Its structure features a tetrahydronaphthalene ring fused with a butanoate group, which may influence its lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 260.34 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 5333-98-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : There are indications that this compound possesses antioxidant properties that could protect cells from oxidative stress.
Case Studies and Experimental Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours .
- Another investigation revealed that the compound induced apoptosis in human lung cancer cells by activating caspase pathways .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest that cytochrome P450 enzymes may be involved in the metabolism of this compound.
- Excretion : Further research is needed to elucidate the excretion pathways and half-life of this compound in vivo.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 4-Oxo-4-(5-naphthalenyl)butanoate | Moderate cytotoxicity | Less lipophilic |
| Ethyl 4-Oxo-4-(tetrahydroquinolinyl)butanoate | Antimicrobial | Different ring structure |
| Ethyl 4-Oxo-4-(5-methyl-naphthalenyl)butanoate | Anticancer | Higher selectivity for cancer cells |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate?
The synthesis typically involves coupling reactions between tetrahydronaphthalene derivatives and ester-containing precursors. For example:
- Microwave-assisted coupling : Reacting brominated tetrahydronaphthalene derivatives with ester precursors (e.g., methyl/ethyl esters) under microwave conditions in the presence of K₂CO₃ in solvents like methyl ethyl ketone (MEK) yields intermediates, which are hydrolyzed to carboxylic acids under basic conditions .
- Multi-component reactions : Utilize 5,6,7,8-tetrahydronaphthalen-2-yl ketones with aldehydes and cyanoacetate derivatives in refluxing n-butanol, followed by hydrazine hydrate treatment to form hydrazide intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in methanol ensures high purity .
Q. How is the compound characterized for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents and confirm the tetrahydronaphthalene core. For example, aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm, while ester carbonyls resonate at ~170 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 408.1 for related derivatives) .
- HPLC : Reverse-phase HPLC with UV detection (215 nm) assesses purity (>98%) .
Q. What are the recommended storage conditions to ensure stability?
- Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester moiety. Avoid exposure to light, as UV radiation may degrade the tetrahydronaphthalene ring .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity? Insights from SAR studies
- Ketone vs. alcohol substitution : Reduction of the 4-oxo group to a hydroxyl moiety (e.g., using NaBH₄) alters polarity and hydrogen-bonding capacity, impacting receptor binding .
- Ring substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the tetrahydronaphthalene 2-position enhances metabolic stability, as seen in RXR-selective retinoids .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but may reduce membrane permeability .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Co-eluting metabolites in plasma/urine require selective SPE cleanup (e.g., Oasis HLB cartridges) prior to LC-MS/MS analysis. Internal standards like deuterated analogs (e.g., triclosan-d₃) improve quantification accuracy .
- Low sensitivity : Derivatization with pentafluorobenzyl bromide enhances detection limits in GC-MS by increasing volatility and ionization efficiency .
Q. How to design in vitro assays to evaluate its anticancer potential?
- Cell line selection : Use hormone-dependent cancer models (e.g., MCF-7 breast cancer cells) based on structural similarity to SERDs like Elacestrant .
- Dose-response assays : Test concentrations from 1 nM–100 μM over 72 hours, with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., tamoxifen for ER+ cells) .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and ERα degradation confirms target engagement .
Q. How to address contradictory data in metabolic stability studies?
- Species variability : Rat liver microsomes may show faster clearance than human due to cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6 activity). Cross-validate using human hepatocytes .
- Experimental controls : Include protease/esterase inhibitors (e.g., PMSF) in incubation buffers to prevent nonspecific degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
